molecular formula C25H22ClNO4 B13390608 Fmoc-beta-hophe(2-cl)-oh

Fmoc-beta-hophe(2-cl)-oh

Cat. No.: B13390608
M. Wt: 435.9 g/mol
InChI Key: RTGMPAHEDKUNFP-UHFFFAOYSA-N
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Description

Fmoc-beta-hophe(2-cl)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group in peptide synthesis. The presence of a chlorine atom in the structure suggests potential unique reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-hophe(2-cl)-oh typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of This compound would involve scaling up the synthetic route while ensuring high yield and purity. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-hophe(2-cl)-oh: can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: Depending on the functional groups present, the compound can undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino compound, while substitution reactions yield various functionalized derivatives.

Scientific Research Applications

Fmoc-beta-hophe(2-cl)-oh: has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry:

    Bioconjugation: Used in the modification of biomolecules for various applications in biology and medicine.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Fmoc-beta-hophe(2-cl)-oh depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for the stepwise assembly of peptides. The chlorine atom can participate in various reactions, enabling further functionalization and modification.

Comparison with Similar Compounds

Fmoc-beta-hophe(2-cl)-oh: can be compared with other Fmoc-protected amino acids:

    Fmoc-beta-hophe-oh: Lacks the chlorine atom, which may result in different reactivity and applications.

    Fmoc-beta-hophe(2-br)-oh: Contains a bromine atom instead of chlorine, potentially leading to different reactivity.

    Fmoc-beta-hophe(2-f)-oh: Contains a fluorine atom, which can significantly alter the compound’s properties.

Conclusion

This compound: is a versatile compound with various applications in peptide synthesis, medicinal chemistry, and material science. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable tool in scientific research.

Properties

IUPAC Name

4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGMPAHEDKUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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